4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with the molecular formula C19H15F3N2OS This compound is notable for its unique structure, which includes a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety
Preparation Methods
The synthesis of 4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the reaction of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation.
Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with benzamide under suitable conditions to form the target compound.
Chemical Reactions Analysis
4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic agents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to form strong interactions with biological molecules, while the thiadiazole ring can participate in electron transfer reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and thiadiazole-containing molecules. For example:
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Lacks the methyl group at the 4-position, which can affect its reactivity and biological activity.
4-methyl-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide: Lacks the trifluoromethyl group, which can significantly alter its chemical properties and interactions.
The presence of the trifluoromethyl group and the specific substitution pattern in 4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide makes it unique and potentially more effective in certain applications.
Properties
IUPAC Name |
4-methyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-2-6-13(7-3-11)15(25)22-16-23-24-17(27-16)26-10-12-4-8-14(9-5-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOOIIKQNOBGBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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